18:0-18:0 PC-d35

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C44H88NO8P |

|---|---|

Molekulargewicht |

825.4 g/mol |

IUPAC-Name |

[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2,35D2,37D2 |

InChI-Schlüssel |

NRJAVPSFFCBXDT-PPNCBFJISA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 18:0-18:0 PC-d35

Introduction

18:0-18:0 PC-d35 is a deuterated synthetic phospholipid, a structural analog of the naturally occurring 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The "-d35" in its name signifies the presence of 35 deuterium (B1214612) atoms, which are stable isotopes of hydrogen. This isotopic labeling makes this compound an invaluable tool in various scientific research applications, particularly in mass spectrometry-based lipidomics and biophysical studies of lipid bilayers. This guide provides a comprehensive overview of its chemical structure.

Chemical Structure of this compound

The molecular structure of this compound, systematically named 1-stearoyl-2-stearoyl-d35-sn-glycero-3-phosphocholine, is composed of three primary components:

-

Glycerol (B35011) Backbone: A central three-carbon glycerol molecule that forms the structural foundation of the lipid.

-

Acyl Chains: Two stearic acid molecules are attached to the sn-1 and sn-2 positions of the glycerol backbone via ester linkages.

-

The stearic acid at the sn-1 position is the common, non-deuterated form (18:0). Stearic acid is a saturated fatty acid, characterized by an 18-carbon chain with no double bonds.

-

The stearic acid at the sn-2 position is fully deuterated (18:0-d35). In this acyl chain, all 35 hydrogen atoms have been isotopically substituted with deuterium atoms. The chemical formula for this deuterated stearic acid is CD₃(CD₂)₁₆COOH.[1][2][3]

-

-

Phosphocholine (B91661) Head Group: A polar phosphocholine moiety is attached to the sn-3 position of the glycerol backbone. This hydrophilic head group consists of a phosphate (B84403) group, an ethylene (B1197577) glycol spacer, and a positively charged quaternary ammonium (B1175870) group (choline).

The stereochemistry of the glycerol backbone is designated by the "sn" (stereospecifically numbered) nomenclature, which indicates the L-glycerol configuration.

Tabular Summary of Structural Features

| Component | Description |

| Systematic Name | 1-stearoyl-2-stearoyl-d35-sn-glycero-3-phosphocholine |

| Common Name | This compound |

| Glycerol Backbone | Propan-1,2,3-triol |

| sn-1 Acyl Chain | Stearic acid (18:0), an 18-carbon saturated fatty acid. |

| sn-2 Acyl Chain | Stearic acid-d35 (18:0-d35), an 18-carbon saturated fatty acid where all 35 hydrogen atoms are replaced by deuterium. |

| Head Group | Phosphocholine |

Visualization of the Chemical Structure

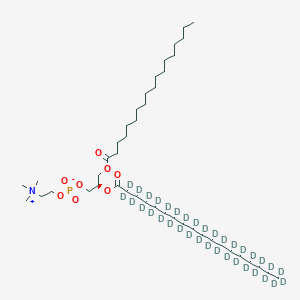

The following diagram provides a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of this compound is a specialized, multi-step chemical process. A generalized synthetic approach is outlined below:

-

Synthesis of Stearic Acid-d35: Deuterated stearic acid can be synthesized through methods such as the catalytic deuteration of oleic acid or the reduction of stearic acid using deuterium gas.[1]

-

Synthesis of Lyso-PC: 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine is prepared as an intermediate.

-

Acylation: The lyso-PC intermediate is subsequently acylated at the sn-2 position using the prepared deuterated stearic acid (stearic acid-d35) in the presence of a suitable coupling agent. This final step yields the desired product, this compound.

Following synthesis, the final product is purified, typically using column chromatography. The chemical identity and purity of the compound are rigorously confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

The principal application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its significantly higher mass allows for clear differentiation in a mass spectrometer. This property enables the precise and accurate quantification of 18:0-18:0 PC in complex biological matrices. Furthermore, its deuterated nature makes it a valuable probe in neutron scattering and solid-state NMR studies for investigating the structure and dynamics of lipid membranes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35)

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid extensively utilized in the pharmaceutical industry, particularly as a crucial component in liposomal drug delivery systems and lipid nanoparticles for mRNA vaccines.[1] Its deuterated analogue, 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (this compound), serves as a valuable internal standard for mass spectrometry-based lipidomics and as a tool in biophysical studies of lipid membranes using techniques like neutron scattering and solid-state NMR. The deuterium (B1214612) labeling provides a distinct mass shift and unique NMR properties, enabling precise quantification and structural analysis.

This technical guide provides a comprehensive overview of a feasible chemical synthesis and purification pathway for this compound. It includes detailed experimental protocols, a summary of expected quantitative data, and visual diagrams of the experimental workflow.

Core Synthesis Pathway: Acylation of 1-stearoyl-d35-sn-glycero-3-phosphocholine

A practical and efficient method for the synthesis of this compound involves the acylation of the commercially available deuterated precursor, 1-stearoyl-d35-sn-glycero-3-phosphocholine (18:0-d35 Lyso PC)[2], with stearic anhydride (B1165640). This reaction is effectively catalyzed by 4-(dimethylamino)pyridine (DMAP). This approach is advantageous due to its straightforward procedure and high potential yield.

The overall reaction is the esterification of the free hydroxyl group at the sn-2 position of the glycerol (B35011) backbone of the lyso-phosphatidylcholine with a stearoyl group.

Experimental Protocols

1. Synthesis of 1,2-distearoyl-d35-sn-glycero-3-phosphocholine

-

Reactant Preparation: In a dry, round-bottom flask maintained under an inert argon or nitrogen atmosphere, dissolve 1-stearoyl-d35-sn-glycero-3-phosphocholine (1 molar equivalent) in anhydrous chloroform (B151607).

-

Addition of Reagents: To the stirred solution, add stearic anhydride (1.5 molar equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 molar equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (B129727):water (65:25:4, v/v/v). The disappearance of the lyso-PC spot and the appearance of the PC spot indicate reaction completion.

-

Quenching and Solvent Removal: After the reaction is complete, quench any remaining stearic anhydride by adding a small amount of water and stirring for 30 minutes. Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

2. Purification by Column Chromatography

-

Column Preparation: Pack a glass chromatography column with silica (B1680970) gel 60, slurried in chloroform.

-

Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the prepared silica gel column.

-

Elution: Elute the column with a step-wise gradient of chloroform and methanol.

-

Begin with pure chloroform to elute any non-polar impurities.

-

Gradually increase the methanol concentration in the mobile phase. The desired product, this compound, will typically elute with a chloroform:methanol mixture. The exact ratio should be determined by TLC analysis of the fractions.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product Handling: Evaporate the solvent from the combined pure fractions under reduced pressure. The purified this compound should be a white, waxy solid. For long-term storage, it is recommended to store the product at -20°C.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis and Purification of this compound

| Parameter | Expected Value | Method of Analysis |

| Synthesis | ||

| Starting Material | 1-stearoyl-d35-sn-glycero-3-phosphocholine | - |

| Molar Equivalents of Stearic Anhydride | 1.5 | - |

| Reaction Time | 12-24 hours | TLC |

| Reaction Yield (Crude) | >90% | Gravimetric |

| Purification | ||

| Stationary Phase | Silica Gel 60 | - |

| Mobile Phase | Chloroform/Methanol Gradient | - |

| Final Purity | >98% | HPLC-ELSD, MS |

| Overall Yield (Purified) | 70-85% | Gravimetric |

| Characterization | ||

| Molecular Weight | ~825.8 g/mol | Mass Spectrometry |

| Appearance | White, waxy solid | Visual Inspection |

| Deuterium Incorporation | >98% | Mass Spectrometry, NMR |

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Unveiling the Biophysical Landscape of 18:0-18:0 PC-d35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine). This deuterated phospholipid is a critical tool in various research applications, particularly in biophysical studies of lipid membranes and as an internal standard in mass spectrometry-based lipidomics. This document synthesizes key data, outlines relevant experimental methodologies, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

This compound is a saturated phosphatidylcholine where the 35 hydrogen atoms on one of the stearoyl acyl chains have been replaced with deuterium (B1214612). This isotopic labeling provides a powerful tool for distinguishing this lipid from its non-deuterated counterparts in various analytical techniques.

| Property | Value | Reference |

| Synonyms | 1,2-distearoyl-d35-sn-glycero-3-phosphocholine, DSPC-d35 | [1] |

| Molecular Formula | C44H53D35NO8P | [1] |

| Molecular Weight | 825.36 g/mol | |

| Physical Form | Powder | |

| Storage Temperature | -20°C |

Impact of Deuteration on Physical Characteristics

| Physical Characteristic | Effect of Acyl Chain Deuteration | Quantitative Impact (on DSPC) |

| Gel-Fluid Phase Transition Temperature (Tm) | Decrease | A reduction of approximately 4.3 ± 0.1 °C has been reported for lipids with deuterated chains. |

| Lipid Bilayer Thickness | Decrease | Deuterated chains can cause a reduction in the lamellar repeat spacing and bilayer thickness. |

| Area Per Lipid | Increase | A decrease in bilayer thickness is generally associated with an increase in the area per lipid molecule. |

Experimental Protocols

The characterization of the physical properties of this compound and lipid bilayers incorporating it relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material, such as the gel-to-liquid crystalline phase transition of a lipid bilayer.[2][3][4][5]

Objective: To determine the main phase transition temperature (Tm) of this compound liposomes.

Materials:

-

This compound powder

-

Hydration buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Liposome (B1194612) Preparation:

-

A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with the desired buffer by vortexing at a temperature above the expected Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).

-

For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

A precise volume of the liposome suspension is loaded into a DSC sample pan.

-

An equal volume of the hydration buffer is loaded into a reference pan.

-

The sample and reference pans are hermetically sealed.

-

The pans are placed in the calorimeter, and the system is allowed to equilibrate at the starting temperature.

-

A temperature scan is performed at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).

-

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination

SAXS is a powerful technique for determining the structure of materials on the nanometer scale, including the thickness of lipid bilayers.[6][7][8][9][10]

Objective: To measure the bilayer thickness of liposomes composed of this compound.

Materials:

-

Liposome suspension of this compound

-

SAXS instrument with a high-intensity X-ray source and a 2D detector

Procedure:

-

Sample Preparation:

-

Prepare a concentrated and monodisperse sample of liposomes as described in the DSC protocol.

-

The sample is loaded into a thin-walled quartz capillary or a specialized sample cell that is transparent to X-rays.

-

-

SAXS Data Acquisition:

-

The sample is placed in the X-ray beam path.

-

A scattering pattern is collected on the 2D detector over a range of scattering angles (q-range). The scattering from a buffer blank is also collected for background subtraction.

-

The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

-

-

Data Analysis:

-

The buffer scattering is subtracted from the sample scattering.

-

The resulting scattering curve is analyzed using a suitable model for the electron density profile of the lipid bilayer. A common approach is to model the bilayer as a series of Gaussian shells representing the headgroups and the hydrocarbon core.

-

By fitting the model to the experimental data, structural parameters such as the bilayer thickness (distance between the electron density peaks of the headgroups) can be determined.

-

Application in Mass Spectrometry

This compound is widely used as an internal standard in mass spectrometry for the quantification of phosphatidylcholines in complex biological samples.[11][12] Its chemical similarity to the endogenous lipids ensures similar ionization efficiency and fragmentation behavior, while its mass difference allows for its clear distinction from the non-deuterated analytes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. xenocs.com [xenocs.com]

- 10. researchgate.net [researchgate.net]

- 11. lipidmaps.org [lipidmaps.org]

- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Pivotal Role of Deuterated Lipids in Elucidating Membrane Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the cell membrane stands as a critical interface, mediating a vast array of physiological processes. Understanding its structure, dynamics, and interactions is paramount for advancements in both fundamental science and therapeutic development. Deuterated lipids, stable isotope-labeled molecules where hydrogen atoms are replaced by deuterium (B1214612), have emerged as indispensable tools in the study of lipid membranes. Their unique physical properties, particularly their neutron scattering and nuclear magnetic resonance profiles, offer an unparalleled window into the molecular organization and behavior of lipid bilayers. This guide provides a comprehensive overview of the application of deuterated lipids in membrane studies, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

The Power of Deuterium Substitution in Membrane Research

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), imparts subtle yet significant changes to the physical properties of lipids without altering their fundamental chemical behavior. This isotopic labeling strategy is the cornerstone of several powerful biophysical techniques. The key advantages of using deuterated lipids include:

-

Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. This difference allows for "contrast variation" studies where specific components of a membrane or membrane-protein complex can be made "visible" or "invisible" to neutrons by selectively deuterating them. This enables the precise determination of molecular structures, orientations, and interactions within the lipid bilayer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²H-NMR spectroscopy is a powerful technique for probing the structure and dynamics of lipid membranes. By selectively deuterating different segments of a lipid molecule, researchers can obtain detailed information about the orientation, ordering, and mobility of those segments within the membrane. This provides insights into membrane fluidity, phase behavior, and the effects of membrane-active molecules.

-

Mass Spectrometry: Deuterated lipids serve as excellent internal standards in mass spectrometry-based lipidomics. Their similar chemical properties to their non-deuterated counterparts ensure they behave almost identically during extraction and ionization, while their mass difference allows for clear differentiation and accurate quantification of endogenous lipids.

Quantitative Insights into Membrane Properties with Deuterated Lipids

The use of deuterated lipids in conjunction with biophysical techniques has yielded a wealth of quantitative data on the structure and properties of lipid membranes. Below are tables summarizing key findings from studies utilizing these powerful tools.

Table 1: Influence of Lipid Deuteration on Membrane Structural Parameters Determined by Small-Angle Neutron Scattering (SANS)

| Lipid Composition | Parameter | Value (Non-deuterated) | Value (Chain-deuterated) | Reference |

| DMPC | Bilayer Thickness (Å) | 35.2 ± 0.5 | 36.1 ± 0.5 | |

| DPPC | Area per Lipid (Ų) | 63.1 ± 0.8 | 61.9 ± 0.7 | |

| POPC | Bending Rigidity (k_B_T) | 25 ± 2 | 28 ± 2 |

Table 2: Deuterium Order Parameters (S_CD_) of DPPC in the Liquid-Crystalline Phase Measured by ²H-NMR

| Carbon Position | S_CD_ Value | Interpretation |

| C2 | 0.21 | High order near the headgroup |

| C8 | 0.18 | Gradual decrease in order along the chain |

| C14 | 0.09 | High disorder near the methyl terminus |

Key Experimental Protocols Utilizing Deuterated Lipids

The successful application of deuterated lipids in membrane studies relies on well-defined experimental protocols. Below are methodologies for key techniques.

Solid-State ²H-NMR Spectroscopy for Membrane Fluidity

-

Sample Preparation:

-

Synthesize or purchase the desired chain-deuterated phospholipid (e.g., d62-DPPC).

-

Co-dissolve the deuterated lipid and any other membrane components (e.g., cholesterol, protein) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with a buffer solution (e.g., PBS) at a temperature above the lipid's phase transition temperature.

-

Subject the sample to several freeze-thaw cycles to ensure homogeneity.

-

Transfer the resulting multilamellar vesicle suspension to an NMR rotor.

-

-

NMR Data Acquisition:

-

Place the sample in a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

Acquire ²H-NMR spectra at various temperatures, allowing the sample to equilibrate at each temperature.

-

The quadrupolar echo sequence (90°x - τ - 90°y - τ - acquire) is used to refocus the dephasing of the deuterium nuclear spins.

-

-

Data Analysis:

-

The resulting spectrum for each deuterated position is a Pake doublet.

-

The splitting of the doublet (Δν) is directly proportional to the deuterium order parameter (S_CD_).

-

Calculate S_CD_ using the equation: S_CD_ = (4/3) * (h / e²qQ) * Δν, where h is Planck's constant and e²qQ is the quadrupolar coupling constant for a C-D bond.

-

Neutron Scattering for Determining Protein Position in a Membrane

-

Contrast Variation Strategy:

-

Prepare four different samples:

-

Non-deuterated lipids with a non-deuterated protein.

-

Non-deuterated lipids with a deuterated protein.

-

Deuterated lipids with a non-deuterated protein.

-

Deuterated lipids with a deuterated protein.

-

-

The scattering length density of each component can be tuned to match the solvent (D₂O or H₂O), making specific components "invisible" to neutrons.

-

-

SANS/NR Data Acquisition:

-

Perform small-angle neutron scattering (SANS) or neutron reflectometry (NR) experiments on each sample.

-

SANS provides information on the overall shape and size of the lipid-protein complexes in solution.

-

NR provides high-resolution structural information about the membrane and the position of the protein perpendicular to the membrane surface.

-

-

Modeling and Analysis:

-

Fit the scattering data using appropriate models (e.g., core-shell models for SANS, layered models for NR).

-

By comparing the scattering profiles from the different contrast-matched samples, the precise location and orientation of the protein within the lipid bilayer can be determined.

-

Visualizing Complexity: Workflows and Pathways

Diagrams are essential for conceptualizing the intricate processes and relationships in membrane research.

Caption: Experimental workflow for studying lipid membranes using deuterated lipids.

Caption: Principle of contrast variation in neutron scattering using deuterated molecules.

Caption: Workflow for metabolic flux analysis using deuterated lipid precursors.

Conclusion

Deuterated lipids are not merely passive probes but powerful tools that have revolutionized our understanding of cell membranes. From delineating the precise architecture of membrane-protein assemblies to quantifying the subtle dynamics of lipid molecules, the applications of these isotopically labeled lipids are vast and continue to expand. For researchers in basic science and drug development, a thorough understanding of the principles and methodologies behind the use of deuterated lipids is essential for designing experiments that can unravel the complexities of membrane biology and pave the way for novel therapeutic strategies. The ability to "see" the invisible through techniques like neutron scattering and to track the intricate dance of molecules with NMR and mass spectrometry ensures that deuterated lipids will remain at the forefront of membrane research for years to come.

The Use of 18:0-18:0 PC-d35 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful methodology for elucidating the intricate network of metabolic pathways within a biological system.[1] The use of stable isotope-labeled compounds as tracers provides a dynamic view of cellular metabolism, allowing researchers to track the flow of atoms through various metabolic routes.[2][3] This guide focuses on the application of a specific, doubly deuterated phospholipid, 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35), as a tracer for investigating phosphatidylcholine (PC) metabolism.

This compound is a saturated PC molecule where both stearic acid chains are perdeuterated. This extensive labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making it an excellent tool for differentiating the tracer from its endogenous, unlabeled counterparts. By introducing this tracer into a biological system, researchers can meticulously track its uptake, incorporation into membranes, and subsequent metabolic fate, including remodeling and degradation. This provides invaluable insights into the dynamics of PC metabolism, which is central to membrane biology, cell signaling, and lipid homeostasis.

Core Metabolic Pathways of Exogenous Phosphatidylcholine

Once introduced into a biological system, this compound can enter several key metabolic pathways. The primary routes include direct incorporation into cellular membranes, remodeling of the acyl chains through the Lands cycle, and degradation to release its constituent parts.

The primary pathways for the metabolism of exogenous PC are the Kennedy pathway for de novo synthesis and the Lands cycle for remodeling. When an intact labeled PC molecule like this compound is supplied, its primary metabolic routes involve its degradation and the subsequent reutilization of its labeled components, or its remodeling.

Experimental Protocols

A generalized workflow for a tracer experiment using this compound is outlined below. This protocol can be adapted for various biological systems, from cell culture to in vivo animal models.

References

- 1. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Isotope Effect of Deuterated Lipids in Cellular Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of utilizing deuterated lipids to mitigate oxidative damage in cellular systems. By leveraging the kinetic isotope effect, the strategic substitution of hydrogen with deuterium (B1214612) at specific positions in polyunsaturated fatty acids (PUFAs) offers a powerful tool to inhibit lipid peroxidation, a key driver in various pathological processes. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to support researchers in this field.

Core Principle: The Kinetic Isotope Effect and Lipid Peroxidation

Polyunsaturated fatty acids are essential components of cellular membranes but are highly susceptible to oxidative damage initiated by reactive oxygen species (ROS). This process, known as lipid peroxidation, is a self-propagating chain reaction that can lead to cellular dysfunction and death.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated lipids, replacing hydrogen (¹H) with deuterium (²H) at the bis-allylic sites of PUFAs—the positions most vulnerable to hydrogen abstraction by ROS—significantly slows down the rate-limiting initiation step of lipid peroxidation.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. This "reinforcement" of the lipid molecule effectively quenches the lipid peroxidation chain reaction.[2]

Quantitative Data on the Efficacy of Deuterated Lipids

The incorporation of deuterated PUFAs into cellular membranes has been shown to significantly reduce markers of lipid peroxidation and exert protective effects in various experimental models. The following tables summarize key quantitative findings from studies investigating the impact of deuterated lipids.

Table 1: Effect of Deuterated PUFA (D-PUFA) Treatment on Lipid Peroxidation Markers and Other Pathological Indicators

| Model System | Deuterated Lipid(s) Used | Key Findings | Percentage Change | Reference |

| APOE*3-Leiden.CETP mice (Atherosclerosis model) | D-PUFAs | Decreased hepatic and plasma F2-isoprostanes | ~ -80% | [3] |

| Decreased prostaglandin (B15479496) F2α | ~ -40% | [3] | ||

| Reduced plasma total cholesterol | ~ -25% | [3] | ||

| Reduced non-HDL-cholesterol | ~ -28% | [3] | ||

| Reduced hepatic cholesterol content | ~ -21% | [3] | ||

| Reduced atherosclerotic lesion area | ~ -26% | [3] | ||

| APP/PS1 mutant transgenic mice (Alzheimer's model) | D-PUFAs | Reduced brain tissue concentrations of F2 isoprostanes and neuroprostanes | Not specified | [4] |

| Significantly lower hippocampal Aβ40 and Aβ38 | Not specified | [4] | ||

| C. elegans | Deuterated trilinolenin (B53071) [D-TG(54:9)] | Prevention of paraquat-induced lipid peroxide accumulation | Significant | [5][6] |

| Reduction in ROS accumulation | Significant | [5][6] | ||

| Extended lifespan under normal and oxidative stress conditions | Significant | [5][6] | ||

| Glaucoma patient-derived Tenon's ocular fibroblasts | D-PUFAs | Enhanced rescue of menadione-induced lipid peroxidation (MDA levels) | Significant |

Table 2: Threshold Protective Effect of D2-Linoleoyl-PC in Liposomes

| Percentage of D2-Lin-PC in H-Lin-PC matrix | Protection against SRB leakage (%) | Protection against diene conjugate accumulation (%) | Reference |

| 10% | ~20% | ~15% | [7] |

| 20% | ~80% | ~75% | [7] |

| 30% | >90% | >90% | [7] |

Note: H-Lin-PC refers to liposomes with non-deuterated linoleic acid.

Key Signaling Pathways

The protective effect of deuterated lipids primarily revolves around the inhibition of lipid peroxidation and the subsequent prevention of ferroptosis, a form of iron-dependent regulated cell death driven by lipid hydroperoxides.

Lipid Peroxidation Cascade

The following diagram illustrates the key steps in the lipid peroxidation chain reaction and the point of intervention by deuterated lipids.

Caption: Lipid Peroxidation Chain Reaction and the Impact of Deuteration.

Ferroptosis Signaling Pathway

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. Deuterated lipids can prevent the onset of ferroptosis by inhibiting the initial lipid peroxidation step.

Caption: Overview of the Ferroptosis Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of deuterated lipids in cells.

Synthesis of Deuterated Lipids

4.1.1. Chemical Synthesis of Perdeuterated Linoleic Acid-d31

This protocol is adapted from a gram-scale synthesis methodology.[8][9]

Materials:

-

Azelaic acid-d14

-

Pentanoic acid-d9

-

Copper(I) iodide (CuI)

-

Sodium iodide (NaI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O)

-

Sodium borohydride (B1222165) (NaBH4)

-

Ethylenediamine

-

Ethanol (EtOH)

-

Lithium hydroxide (B78521) monohydrate (LiOH·H2O)

-

Methanol (MeOH)

Procedure:

-

Decarboxylative Coupling:

-

In a round-bottom flask, combine azelaic acid-d14, pentanoic acid-d9, CuI, NaI, and K2CO3 in DMF.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Work up the reaction to isolate the coupled product.

-

-

Reduction:

-

Dissolve the product from the previous step in EtOH.

-

Add Ni(OAc)2·4H2O, NaBH4, and ethylenediamine.

-

Stir the mixture under a hydrogen or deuterium atmosphere at room temperature for 16 hours.

-

Purify the resulting deuterated ester.

-

-

Saponification:

-

Dissolve the deuterated ester in MeOH.

-

Add LiOH·H2O and stir at room temperature for 24 hours to hydrolyze the ester.

-

Acidify the reaction mixture and extract with an organic solvent to obtain perdeuterated linoleic acid-d31.

-

4.1.2. Biosynthesis of Deuterated Phosphatidylcholine in E. coli

This protocol utilizes a genetically modified strain of E. coli to produce deuterated phospholipids.[10][11][12]

Materials:

-

Genetically modified E. coli strain (e.g., AL95) capable of phosphatidylcholine synthesis.

-

Deuterated minimal medium (containing D₂O).

-

Deuterated carbon source (e.g., deuterated glycerol).

-

Appropriate antibiotics for plasmid maintenance.

-

Choline (B1196258) chloride (deuterated or non-deuterated for selective labeling).

Procedure:

-

Strain Adaptation:

-

Gradually adapt the E. coli strain to grow in increasing concentrations of D₂O over several passages.

-

-

Culture:

-

Inoculate the adapted strain into a deuterated minimal medium containing the deuterated carbon source and any other required supplements.

-

If desired, supplement the medium with deuterated or non-deuterated choline chloride for specific labeling of the head group.

-

Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

-

-

Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Extract total lipids from the cell pellet using a modified Bligh and Dyer method.[13]

-

-

Purification:

-

Purify the deuterated phosphatidylcholine from the total lipid extract using silica (B1680970) gel column chromatography.

-

Cell Culture and Supplementation with Deuterated Lipids

Materials:

-

Mammalian cell line of interest (e.g., HepG2, fibroblasts).

-

Complete cell culture medium.

-

Deuterated fatty acid (e.g., D2-linoleic acid) complexed to bovine serum albumin (BSA).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.

-

-

Preparation of D-PUFA-BSA Complex:

-

Prepare a stock solution of the deuterated fatty acid in ethanol.

-

In a sterile tube, add the desired amount of the fatty acid stock solution.

-

Under a stream of nitrogen, evaporate the ethanol.

-

Add BSA-containing medium to the dried fatty acid and incubate at 37°C for 30-60 minutes to allow complex formation.

-

Sterile filter the D-PUFA-BSA complex solution.

-

-

Supplementation:

Induction and Measurement of Lipid Peroxidation

4.3.1. Induction of Lipid Peroxidation

Materials:

-

Oxidative stress inducers such as:

-

Cell culture medium.

Procedure:

-

Culture cells as described in section 4.2, with or without deuterated lipid supplementation.

-

Remove the culture medium and replace it with fresh medium containing the chosen oxidative stress inducer at a predetermined concentration.

-

Incubate the cells for the desired time period (e.g., 2-24 hours).

-

Harvest the cells or culture medium for analysis of lipid peroxidation markers.

4.3.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[2][19][20][21]

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 7.5%).

-

Thiobarbituric acid (TBA) solution (e.g., 0.70%).

-

Tetramethoxypropane or MDA for standard curve.

-

Spectrophotometer.

Procedure:

-

Sample Preparation:

-

Harvest cells and prepare a cell lysate or use the culture supernatant.

-

Precipitate proteins in the sample by adding TCA solution.

-

Centrifuge to pellet the precipitated protein and collect the clear supernatant.

-

-

Reaction:

-

Mix the supernatant with TBA solution.

-

Incubate the mixture at a high temperature (e.g., 80-95°C) for a defined period (e.g., 10-60 minutes) to allow the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantify the MDA concentration using a standard curve.

-

4.3.3. F2-Isoprostane Measurement by UPLC-MS/MS

F2-isoprostanes are considered a gold standard for assessing oxidative stress in vivo.[16][17][22]

Materials:

-

Deuterated internal standards (e.g., 8-iso-PGF2α-d4).

-

Solvents for liquid-liquid extraction (e.g., ethyl acetate).

-

Solid-phase extraction (SPE) columns.

-

UPLC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and immediately freeze at -80°C.

-

Spike the sample with a known amount of the deuterated internal standard.

-

-

Extraction and Hydrolysis:

-

Perform a lipid extraction (e.g., Bligh and Dyer).

-

To measure total F2-isoprostanes, perform a base hydrolysis to release esterified isoprostanes from phospholipids.

-

-

Purification:

-

Purify the F2-isoprostanes from the extract using liquid-liquid extraction followed by solid-phase extraction.

-

-

Analysis:

-

Analyze the purified sample by UPLC-MS/MS using a multiple reaction monitoring (MRM) method to specifically detect and quantify the F2-isoprostanes and the internal standard.

-

Mass Spectrometry Analysis of Deuterated Lipids in Cells

This protocol outlines a general workflow for the analysis of lipid profiles in cells supplemented with deuterated lipids.[13][23][24][25]

Materials:

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Internal standards for different lipid classes (optional, for absolute quantification).

-

LC-MS/MS system (e.g., Q-Exactive, Q-TOF).

Procedure:

-

Lipid Extraction:

-

Harvest cells supplemented with deuterated lipids.

-

Perform a lipid extraction using a method such as the Folch or Bligh and Dyer procedure.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the different lipid species.

-

Analyze the eluting lipids using a high-resolution mass spectrometer.

-

Acquire data in both full scan mode to identify the masses of the intact lipids and in tandem MS (MS/MS) mode to fragment the lipids for structural identification.

-

-

Data Analysis:

-

Process the raw data using lipidomics software to identify and quantify the lipid species.

-

Determine the incorporation of deuterium by analyzing the mass shifts in the identified lipids.

-

Conclusion

The use of deuterated lipids represents a promising strategy for mitigating oxidative damage in a variety of cellular and disease models. By understanding the fundamental principles of the kinetic isotope effect and employing robust experimental protocols, researchers can effectively investigate the therapeutic potential of this novel class of molecules. This guide provides a foundational framework for scientists and drug development professionals to design and execute experiments aimed at exploring the multifaceted roles of deuterated lipids in cellular health and disease.

References

- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid peroxidation assay (TBARS) [bio-protocol.org]

- 3. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 14. Uptake and incorporation of saturated and unsaturated fatty acids into macrophage lipids and their effect upon macrophage adhesion and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 18. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 20. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 21. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 23. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 25. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Lipidomics: A Technical Guide to the Applications of 18:0-18:0 PC-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted applications of 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (18:0-18:0 PC-d35), a deuterated form of the saturated phospholipid DSPC, extending beyond its conventional use as an internal standard in lipidomics. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the acyl chains of this lipid opens up a realm of possibilities in metabolic research, biophysical studies, and innovative drug delivery strategies. This document provides an in-depth overview of these applications, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Metabolic Tracer in Phosphatidylcholine Dynamics

The heavy isotope label of this compound makes it an excellent tracer for elucidating the complex metabolic fate of phosphatidylcholine (PC) in vivo and in vitro. By introducing this deuterated lipid, researchers can track its incorporation, remodeling, and catabolism through various pathways using mass spectrometry-based techniques.

Key Metabolic Pathways

-

De Novo Synthesis (CDP-Choline Pathway): While this compound is an intact lipid, its components can be broken down and re-utilized. More commonly, deuterated precursors like d9-choline are used to trace this pathway, which involves the synthesis of PC from choline (B1196258) and diacylglycerol.

-

Acyl Chain Remodeling (Lands' Cycle): Exogenously supplied this compound can be a substrate for phospholipases, which remove one of the deuterated stearoyl chains. The resulting lysophosphatidylcholine (B164491) can then be re-acylated with a different fatty acid, allowing researchers to study the dynamics of acyl chain turnover.

-

Catabolism: The breakdown of this compound can be monitored by tracking the appearance of its deuterated catabolites, providing insights into the rate of PC degradation.

Experimental Workflow: Metabolic Tracing with this compound

Quantitative Data from a Representative Metabolic Tracing Study

The following table summarizes hypothetical data from a study tracing the metabolism of deuterated choline to illustrate the type of quantitative information that can be obtained.

| Time Point | d9-Choline (µmol/L) | d9-Phosphocholine (µmol/L) | d9-PC (µmol/L) |

| 0 h | 10.0 | 0.0 | 0.0 |

| 1 h | 5.2 | 3.8 | 0.5 |

| 4 h | 1.8 | 6.5 | 2.1 |

| 12 h | 0.5 | 4.2 | 5.8 |

| 24 h | <0.1 | 1.5 | 8.2 |

Detailed Experimental Protocol: Metabolic Tracing in Cell Culture

-

Cell Culture and Labeling:

-

Culture cells of interest to 70-80% confluency.

-

Prepare labeling medium by supplementing standard growth medium with a known concentration of this compound (e.g., 10 µM).

-

Replace the standard medium with the labeling medium and incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

-

Sample Harvesting and Lipid Extraction:

-

At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a known volume of PBS and centrifuge to pellet.

-

Perform a lipid extraction using a modified Bligh-Dyer method. Briefly, add a 2:1:0.8 mixture of methanol:chloroform:water to the cell pellet, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Mass Spectrometry Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as methanol.

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Use a targeted approach to identify and quantify the m/z values corresponding to this compound and its potential metabolic products.

-

-

Data Analysis:

-

Calculate the abundance of the deuterated lipid species at each time point.

-

Determine the rate of incorporation and turnover by fitting the data to appropriate kinetic models.

-

Probing Membrane Structure and Dynamics with Biophysical Techniques

The significant difference in the neutron scattering length density between hydrogen and deuterium makes this compound a powerful tool in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of lipid membranes and their interactions with proteins.

Small-Angle Neutron Scattering (SANS)

In SANS, a beam of neutrons is scattered by a sample, and the scattering pattern provides information about the size, shape, and organization of the components. By selectively deuterating lipids, one can use a technique called "contrast variation" to make certain parts of a system, such as the lipid bilayer, effectively "invisible" to the neutrons, thus highlighting the structure of other components like embedded proteins.

Quantitative Data from SANS Studies

| Sample | D2O Content | Contrast Match Point | Bilayer Thickness (Å) |

| d-DSPC Liposomes | 100% | ~8% D2O | 45 ± 2 |

| d-DSPC + Protein X | 42% (protein matched) | - | 43 ± 2 |

| h-DSPC in 100% D2O | - | 100% D2O | 46 ± 2 |

Detailed Experimental Protocol: SANS of Protein-Lipid Nanodiscs

-

Preparation of Deuterated Lipids:

-

Obtain or synthesize this compound.

-

-

Assembly of Nanodiscs:

-

Mix this compound, the membrane protein of interest, and a membrane scaffold protein (MSP) in appropriate molar ratios in a buffer containing a detergent (e.g., sodium cholate).

-

Remove the detergent by dialysis or with bio-beads to allow for the self-assembly of nanodiscs.

-

-

SANS Measurement:

-

Prepare a series of samples in buffers with varying D2O/H2O ratios to achieve different contrast conditions.

-

Perform SANS measurements at a suitable neutron source.

-

-

Data Analysis:

-

Analyze the scattering data to determine the radius of gyration and other structural parameters of the protein and the lipid bilayer separately by taking advantage of the contrast matching points.

-

Model the overall shape and conformation of the protein within the lipid environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solid-state NMR, deuteration of lipids simplifies the complex proton spectra, allowing for the observation of signals from the membrane-embedded protein of interest with greater clarity. This enables detailed studies of protein structure, dynamics, and lipid-protein interactions at an atomic level.

Quantitative Data from Solid-State NMR

| Parameter | Protein in h-DSPC | Protein in d-DSPC |

| Linewidth of protein amide signals | Broad | Narrow |

| Signal-to-Noise Ratio | Lower | Higher |

| Observable protein resonances | Limited | Increased |

Detailed Experimental Protocol: Solid-State NMR of a Membrane Protein

-

Protein Expression and Labeling:

-

Express and purify the membrane protein of interest with uniform 15N and/or 13C labeling.

-

-

Sample Reconstitution:

-

Reconstitute the labeled protein into liposomes made of this compound.

-

-

NMR Sample Preparation:

-

Pellet the proteoliposomes by ultracentrifugation and pack the hydrated pellet into a solid-state NMR rotor.

-

-

NMR Spectroscopy:

-

Acquire multidimensional solid-state NMR spectra (e.g., 2D 1H-15N HSQC, 2D 13C-13C correlation spectra) using magic angle spinning (MAS).

-

-

Data Analysis:

-

Assign the protein resonances and analyze chemical shift perturbations to identify lipid-interacting regions.

-

Use distance and torsion angle restraints derived from the NMR data to calculate a high-resolution structure of the protein in the membrane environment.

-

Enhancing Drug Delivery through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] In the context of drug delivery, incorporating deuterated lipids like this compound into liposomal or lipid nanoparticle (LNP) formulations can slow down their metabolic degradation by enzymes.[2] This can lead to a longer circulation half-life and more sustained drug release.[3]

The Deuterium Kinetic Isotope Effect in Lipid Metabolism

The enzymatic breakdown of lipids often involves the cleavage of carbon-hydrogen bonds. Since carbon-deuterium bonds are stronger and require more energy to break, the rate of enzymatic reactions involving these bonds is slower.[2]

Hypothetical Pharmacokinetic Data

| Formulation | Half-life (t1/2) in plasma | Area Under the Curve (AUC) |

| Drug in standard liposomes | 12 hours | X |

| Drug in deuterated liposomes | 24 hours | > X |

Detailed Experimental Protocol: Evaluating the Pharmacokinetics of Deuterated Liposomes

-

Liposome Formulation:

-

Prepare two batches of liposomes encapsulating a model drug. One batch should be formulated with standard 18:0-18:0 PC, and the other with this compound. Other lipid components (e.g., cholesterol, PEG-lipid) should be kept constant.

-

-

In Vivo Administration:

-

Administer the two liposomal formulations to animal models (e.g., mice or rats) via intravenous injection.

-

-

Pharmacokinetic Analysis:

-

Collect blood samples at various time points post-injection.

-

Extract the drug from the plasma and quantify its concentration using a suitable analytical method (e.g., HPLC or LC-MS).

-

Plot the plasma concentration of the drug versus time and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

-

-

Biodistribution Studies (Optional):

-

At the end of the pharmacokinetic study, harvest major organs to determine the tissue distribution of the drug from both formulations.

-

Conclusion

This compound is a versatile tool for researchers in the life sciences and drug development. Its applications in metabolic tracing provide a dynamic view of lipid metabolism, while its unique properties in SANS and NMR offer unprecedented insights into the structure and function of biological membranes. Furthermore, the emerging application of deuterated lipids in drug delivery holds the promise of developing more stable and effective therapeutic formulations. As analytical techniques continue to advance, the utility of specifically deuterated lipids like this compound is poised to expand, driving further discoveries in biology and medicine.

References

- 1. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for 18:0-18:0 PC-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 18:0-18:0 PC-d35, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35). Understanding the CoA is critical for ensuring the quality, purity, and identity of this deuterated phospholipid, which is frequently used as an internal standard in mass spectrometry-based lipidomics and in the formulation of lipid-based drug delivery systems.

Product Information and Specifications

A Certificate of Analysis for a high-purity, deuterated lipid like this compound will typically begin with a summary of the product's identity and key physical properties. This information is crucial for confirming that the material meets the required specifications for research and development applications.

Table 1: General Product Specifications

| Parameter | Specification |

| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 |

| Synonyms | This compound, DSPC-d35 |

| CAS Number | 327178-88-1 |

| Molecular Formula | C₄₄H₅₃D₃₅NO₈P |

| Molecular Weight | 825.36 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in chloroform (B151607), methanol, and ethanol |

| Storage | -20°C in a dry, dark environment |

Quality Control and Analytical Data

The core of the CoA is the presentation of analytical data that verifies the purity, identity, and isotopic enrichment of the compound. These results are obtained through a series of rigorous analytical tests.

Table 2: Analytical Test Results

| Analytical Test | Method | Result | Specification |

| Purity | Thin-Layer Chromatography (TLC) | >99% | ≥99% |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure | Conforms to structure |

| Identity Confirmation | ¹H & ³¹P Nuclear Magnetic Resonance (NMR) | Conforms to structure | Conforms to structure |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98% Deuterium (B1214612) | ≥98% Deuterium |

| Fatty Acid Composition | Gas Chromatography (GC) | 100% 18:0 | ≥99% 18:0 |

Chemical Structure

The precise chemical structure of this compound is fundamental to its function. The diagram below illustrates the molecular structure, highlighting the deuterated stearoyl chains.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the analytical results presented in the CoA.

Purity Determination by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for assessing the purity of phospholipids (B1166683).

-

Stationary Phase: Silica gel 60 Å TLC plates.

-

Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water, typically in a ratio of 65:25:4 (v/v/v). This system is effective for separating different phospholipid classes.

-

Sample Preparation: The this compound is dissolved in a suitable solvent like chloroform at a concentration of approximately 1 mg/mL.

-

Application: A small spot of the sample solution is applied to the baseline of the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.

-

Visualization: After development, the plate is dried and visualized. Common visualization methods for phospholipids include:

-

Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Lipids appear as yellow-brown spots.

-

Molybdenum Blue Spray: This reagent is specific for phosphate groups and reveals phospholipids as blue spots.

-

-

Purity Assessment: The purity is determined by the absence of secondary spots, indicating the presence of impurities. The retention factor (Rf) value of the main spot is compared to a reference standard.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of the compound, as well as for determining the level of deuterium incorporation.

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for phospholipids due to its soft ionization nature, which keeps the molecule intact.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed to accurately determine the mass-to-charge ratio (m/z).

-

Identity Confirmation: The instrument is operated in full scan mode to detect the molecular ion. For this compound, the expected [M+H]⁺ ion would be at m/z 826.36. The observed mass is compared to the theoretical mass.

-

Isotopic Enrichment Calculation: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully deuterated species (d35) and the partially deuterated species are used to calculate the percentage of deuterium enrichment. This is a critical parameter for internal standards to ensure accurate quantification in isotopic dilution experiments.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity of the compound.

-

¹H NMR (Proton NMR): This technique is used to identify the different proton environments in the molecule. For a highly deuterated compound like this compound, the proton signals from the stearoyl chain will be significantly reduced or absent, confirming the deuterium labeling. The remaining signals corresponding to the glycerol backbone and the phosphocholine headgroup are compared to the spectrum of a non-deuterated standard to confirm the overall structure.

-

³¹P NMR (Phosphorus NMR): This is a highly specific technique for phospholipids, as it exclusively detects the phosphorus atom in the phosphate headgroup. A single peak in the ³¹P NMR spectrum is characteristic of a single phospholipid species, confirming the purity of the headgroup.

Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is used to verify the identity and purity of the fatty acid chains attached to the glycerol backbone.

-

Sample Preparation (Transesterification): The phospholipid is first subjected to a chemical reaction, typically with methanolic HCl or BF₃ in methanol, to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

-

GC System: The FAMEs are then injected into a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Identification and Quantification: The retention time of the resulting peak is compared to that of a known 18:0 (stearic acid) methyl ester standard to confirm its identity. The peak area is used to quantify the fatty acid, which should be exclusively 18:0 for this specific phospholipid.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the quality control of this compound.

Caption: Quality control workflow for this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to interpret the Certificate of Analysis for this compound. By understanding the data presented and the methodologies used to obtain it, users can have full confidence in the quality and suitability of this critical reagent for their applications.

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylcholines using 18:0-18:0 PC-d35 as an Internal Standard in LC-MS

Audience: Researchers, scientists, and drug development professionals involved in lipidomics and bioanalysis.

Introduction Lipidomics, the large-scale study of lipids in biological systems, requires accurate and reproducible quantification to understand physiological and pathological processes. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for lipid analysis due to its high sensitivity and specificity.[1] However, variations in sample extraction, matrix effects, and instrument response can lead to inaccuracies.[2] The use of a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte of interest is the gold standard for correcting these variations.[3] 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35) is a deuterated analog of 18:0-18:0 PC (DSPC), a common saturated phosphatidylcholine.[4] Its physical and chemical properties closely mimic the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of phosphatidylcholines (PCs) in biological matrices.

Principle of Stable Isotope Dilution The core principle of quantification using a stable isotope-labeled internal standard is the measurement of the peak area ratio of the target analyte to the known concentration of the co-eluting internal standard.[3] Since the IS and analyte exhibit nearly identical behavior during extraction and ionization, any sample loss or signal suppression/enhancement will affect both compounds proportionally. This allows the ratio to remain constant, enabling precise and accurate quantification of the endogenous analyte.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocol

This protocol outlines a general procedure for the analysis of phosphatidylcholines in human plasma. Optimization may be required for different sample types or instrumentation.

1. Materials and Reagents

-

Internal Standard: this compound (e.g., Avanti Polar Lipids, Cayman Chemical)

-

Solvents (LC-MS Grade): Methanol, Acetonitrile, Isopropanol, Chloroform, Methyl-tert-butyl ether (MTBE)

-

Additives: Formic Acid, Ammonium Acetate

-

Water: Ultrapure (18.2 MΩ·cm)

-

Biological Matrix: Human Plasma (or other relevant sample)

-

Equipment: Analytical balance, vortex mixer, centrifuge, Class A volumetric flasks, pipettes, autosampler vials.

2. Standard Solution Preparation

Proper preparation of stock and working solutions is critical for accurate quantification.

| Solution Type | Description | Concentration | Storage |

| IS Stock | Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (1:1, v/v). | 1 mg/mL | -20°C in amber glass vial |

| IS Working | Dilute the IS Stock solution in Methanol to the desired final concentration. | 10 µg/mL | -20°C, prepare fresh weekly |

| Calibration | Prepare a series of calibration standards by spiking known amounts of non-labeled PC standard (e.g., 18:0-18:0 PC) into a surrogate matrix (e.g., stripped plasma). | e.g., 1-1000 ng/mL | Prepare fresh for each run |

3. Sample Preparation: Protein Precipitation & Lipid Extraction

This protocol uses a simple protein precipitation method suitable for high-throughput analysis. For more comprehensive lipid recovery, a liquid-liquid extraction (e.g., MTBE method) is recommended.

-

Aliquot: Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 10 µg/mL IS Working Solution to every tube (except double blanks). This results in a final IS concentration of ~200 ng/mL in the final 1 mL extraction volume.

-

Precipitate: Add 940 µL of cold (-20°C) Methanol.

-

Vortex: Vortex mix vigorously for 1 minute.

-

Incubate: Place samples at -20°C for 20 minutes to ensure complete protein precipitation.[5]

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

4. LC-MS/MS Analysis

The following are typical starting conditions. The method should be optimized for the specific instrument and target analytes.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | Reversed-phase C18, e.g., 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (60:40, v/v) |

| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v) |

| Gradient | 40% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 40% B for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 50°C[6] |

| Injection Vol. | 5 µL[6] |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ion (PC) | m/z 184.07 (Phosphocholine headgroup)[2] |

| Collision Gas | Argon |

| Dwell Time | 50 ms |

MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 18:0-18:0 PC | 790.6 | 184.1 | Optimized (e.g., 35-45) |

| This compound (IS) | 825.8 | 184.1 | Optimized (e.g., 35-45) |

Note: The exact m/z values may vary slightly based on instrument calibration. Collision energy must be optimized for the specific mass spectrometer being used.

Caption: Detailed experimental workflow for sample analysis.

Data Presentation & Analysis

1. Calibration Curve A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the unlabeled PC standard. A linear regression with 1/x² weighting is typically used.

Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 5,250 | 510,000 | 0.0103 |

| 5.0 | 25,100 | 505,000 | 0.0497 |

| 25.0 | 128,000 | 515,000 | 0.2485 |

| 100.0 | 505,000 | 508,000 | 0.9941 |

| 250.0 | 1,270,000 | 512,000 | 2.4805 |

| 500.0 | 2,510,000 | 507,000 | 4.9507 |

| 1000.0 | 5,080,000 | 511,000 | 9.9413 |

2. Method Performance Characteristics The method should be validated to assess its performance. Key parameters include:

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | > 0.99 | Correlation coefficient of the calibration curve. |

| Lower Limit of Quantitation (LLOQ) | S/N > 10; Accuracy ±20%; Precision <20% | The lowest concentration that can be reliably quantified.[2] |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | How close the measured value is to the true value. |

| Precision (%CV) | < 15% (20% at LLOQ) | The degree of scatter between replicate measurements. |

| Recovery | Consistent and reproducible | Efficiency of the extraction process. |

3. Quantification of Unknowns The concentration of PCs in unknown samples is calculated by interpolating their measured peak area ratio from the linear regression equation of the calibration curve:

Concentration = (Area Ratio - y-intercept) / slope

Conclusion The use of this compound as an internal standard provides a robust and reliable method for the quantification of phosphatidylcholines in complex biological matrices by LC-MS. Its properties ensure correction for analytical variability, leading to high-quality, reproducible data essential for advancing research in lipidomics, diagnostics, and drug development.

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Lipidomics Protocol for 18:0-18:0 PC Analysis using 18:0-18:0 PC-d35 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (18:0-18:0 PC or DSPC) is a specific saturated phosphatidylcholine that plays a crucial role in the structural integrity of cell membranes. Accurate quantification of specific PC species is vital for understanding lipid metabolism and its role in various disease states. This application note provides a detailed protocol for the targeted quantitative analysis of 18:0-18:0 PC in biological samples, such as plasma, using a stable isotope-labeled internal standard, 18:0-18:0 PC-d35, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of phosphatidylcholines using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity

| Analyte | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 18:0-18:0 PC | This compound | 5 - 2000 | > 0.995 |

This data is compiled based on typical performance for similar analytes.[3][4][5]

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 18:0-18:0 PC | Low | < 15 | < 15 | 85 - 115 |

| Medium | < 10 | < 10 | 90 - 110 | |

| High | < 10 | < 10 | 90 - 110 |

Representative data for phospholipid quantification.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 18:0-18:0 PC | > 90% | < 15% |

Data based on typical lipid extraction protocols and LC-MS/MS analysis.[3][6]

Experimental Protocols

This section details the complete workflow for the targeted analysis of 18:0-18:0 PC.

Materials and Reagents

-

18:0-18:0 PC (DSPC) analytical standard

-

This compound internal standard

-

LC-MS grade methanol (B129727), isopropanol (B130326), acetonitrile, and water

-

Formic acid and ammonium (B1175870) formate (B1220265)

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes and glass vials

Experimental Workflow Diagram

Detailed Methodologies

1. Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of 18:0-18:0 PC and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the 18:0-18:0 PC stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in isopropanol.

-

Sample Preparation (Protein Precipitation):

-